molecular formula C8H22OSi2 B1583993 1,3-Diethyltetramethyldisiloxane CAS No. 2295-17-2

1,3-Diethyltetramethyldisiloxane

Cat. No.: B1583993
CAS No.: 2295-17-2
M. Wt: 190.43 g/mol
InChI Key: XODWWDLLPURTOQ-UHFFFAOYSA-N
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Description

1,3-Diethyltetramethyldisiloxane is an organosilicon compound with the molecular formula C8H22OSi2. It is a member of the disiloxane family, characterized by the presence of two silicon atoms connected by an oxygen atom, with ethyl and methyl groups attached to the silicon atoms. This compound is known for its unique chemical properties and is used in various industrial and research applications.

Scientific Research Applications

1,3-Diethyltetramethyldisiloxane has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in organic synthesis.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.

    Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.

Safety and Hazards

1,3-Diethyltetramethyldisiloxane is classified as a flammable liquid and vapor . It can cause skin and eye irritation and may cause respiratory irritation . Safety measures include keeping the compound away from heat, sparks, open flames, and other ignition sources . Protective clothing, gloves, and eye/face protection should be worn when handling the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diethyltetramethyldisiloxane can be synthesized through the hydrolysis of chlorodimethylsilane in the presence of ethyl groups. The reaction involves the careful addition of water to chlorodimethylsilane, resulting in the formation of this compound and the release of hydrogen chloride (HCl). The reaction conditions typically require a controlled environment to prevent the formation of unwanted by-products.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale hydrolysis of chlorodimethylsilane. The process is carried out in specialized reactors designed to handle the exothermic nature of the reaction and the corrosive nature of hydrogen chloride. The product is then purified through distillation to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Diethyltetramethyldisiloxane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: It can be reduced to form silanes.

    Substitution: The ethyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) are employed.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Silanes.

    Substitution: Various organosilicon compounds depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1,3-diethyltetramethyldisiloxane involves its ability to undergo various chemical transformations due to the presence of reactive silicon-oxygen bonds. These bonds can participate in oxidation, reduction, and substitution reactions, allowing the compound to interact with different molecular targets and pathways. The specific molecular targets and pathways depend on the nature of the reaction and the reagents used.

Comparison with Similar Compounds

Similar Compounds

    1,1,3,3-Tetramethyldisiloxane: Similar structure but lacks ethyl groups.

    1,3-Diethenyl-1,1,3,3-tetramethyldisiloxane: Contains vinyl groups instead of ethyl groups.

    1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: Contains vinyl groups and is used as a ligand in organometallic chemistry.

Uniqueness

1,3-Diethyltetramethyldisiloxane is unique due to the presence of both ethyl and methyl groups attached to the silicon atoms. This combination of groups imparts specific chemical properties, making it suitable for a wide range of applications in research and industry. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry.

Properties

IUPAC Name

ethyl-[ethyl(dimethyl)silyl]oxy-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H22OSi2/c1-7-10(3,4)9-11(5,6)8-2/h7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XODWWDLLPURTOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](C)(C)O[Si](C)(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H22OSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90344223
Record name 1,3-DIETHYLTETRAMETHYLDISILOXANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2295-17-2
Record name 1,3-DIETHYLTETRAMETHYLDISILOXANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-diethyl-1,1,3,3-tetramethyl-disiloxane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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